molecular formula C12H10N4O B2655166 7-Methoxypyrimido[4,5-b]quinolin-2-amine CAS No. 582334-06-3

7-Methoxypyrimido[4,5-b]quinolin-2-amine

Cat. No.: B2655166
CAS No.: 582334-06-3
M. Wt: 226.239
InChI Key: LEBJRBDRCVNUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

The future directions in the research of 7-Methoxypyrimido[4,5-b]quinolin-2-amine could involve the development of more convenient and efficient synthetic methods for these compounds, as they are quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

Chemical Reactions Analysis

7-Methoxypyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-Methoxypyrimido[4,5-b]quinolin-2-amine involves its interaction with molecular targets such as tyrosine kinases and DNA phosphodiesterases. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer research .

Properties

IUPAC Name

7-methoxypyrimido[4,5-b]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBJRBDRCVNUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.